molecular formula C13H15N3O4 B2871989 1-ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 937691-16-2

1-ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B2871989
CAS No.: 937691-16-2
M. Wt: 277.28
InChI Key: MJKPBWIDJWASIC-UHFFFAOYSA-N
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Description

1-Ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid is a pyridopyrimidine derivative characterized by a bicyclic heteroaromatic core. Its molecular formula is C₁₃H₁₅N₃O₄, with a molecular weight of 277.28 g/mol . The structure features an ethyl group at the 1-position, an isopropyl (propan-2-yl) substituent at the 7-position, and a carboxylic acid moiety at the 5-position.

Key physicochemical properties include:

  • Appearance: Powder
  • Storage: Room temperature

The compound’s IUPAC name and structural identifiers are:

  • IUPAC Name: 1-ethyl-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxylic acid
  • CAS: 937691-16-2
  • PubChem CID: 18802061

Properties

IUPAC Name

1-ethyl-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-4-16-10-9(11(17)15-13(16)20)7(12(18)19)5-8(14-10)6(2)3/h5-6H,4H2,1-3H3,(H,18,19)(H,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKPBWIDJWASIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=CC(=N2)C(C)C)C(=O)O)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound with significant potential in various biological applications. Its unique structure suggests that it may exhibit diverse pharmacological properties. This article aims to explore the biological activity of this compound based on available research findings.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C₁₃H₁₅N₃O₄
Molecular Weight 277.28 g/mol
IUPAC Name 1-ethyl-2,4-dioxo-7-(propan-2-yl)pyrido[2,3-d]pyrimidine-5-carboxylic acid
Appearance Powder
Storage Temperature Room Temperature

Antitumor Activity

Recent studies have indicated that compounds with similar pyrido[2,3-d]pyrimidine structures possess significant antitumor activity. For instance, research has shown that derivatives of pyrido[2,3-d]pyrimidines can inhibit cell proliferation in various cancer cell lines such as HeLa and HCT116. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Enzyme Inhibition

The compound has been studied for its potential to inhibit lysosomal phospholipase A2 (PLA2G15), an enzyme implicated in drug-induced phospholipidosis. Inhibitors of PLA2G15 are valuable for predicting and managing drug toxicity. The inhibition of this enzyme can lead to alterations in lipid metabolism within cells, which may have therapeutic implications in conditions characterized by lipid accumulation.

Antimicrobial Properties

Compounds similar to this compound have also been evaluated for antimicrobial activity. Some studies suggest that these compounds exhibit broad-spectrum activity against various bacterial strains and fungi. The exact mechanism of action is still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

  • Antitumor Activity in Cell Lines
    • A study conducted on pyrido[2,3-d]pyrimidine derivatives demonstrated IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9 respectively. These findings suggest that the compound may be a potent inhibitor of these kinases and could be further explored for its anticancer properties.
  • Lysosomal Phospholipase A2 Inhibition
    • Research involving a library of small molecules tested for PLA2G15 inhibition revealed that several compounds showed significant inhibition at concentrations less than 1 mM. This highlights the potential use of this compound as a lead compound for further development in drug toxicity screening.

Comparison with Similar Compounds

Key Observations :

  • Increasing bulk at the 1-position (e.g., ethyl vs. 2-methylpropyl) raises molecular weight and may enhance lipophilicity .

Substituent Variations at the 7-Position

Compound Name 7-Position Substituent Molecular Weight (g/mol) Key Properties Source
Target Compound Propan-2-yl 277.28 Moderate lipophilicity; branched alkyl
7-Cyclopropyl-1-ethyl-...-5-carboxylic acid Cyclopropyl 277.30 Enhanced steric hindrance; strained ring
2,4-Dioxo-7-phenyl-1-propyl-...-5-carboxylic acid Phenyl 325.32 High aromaticity; potential bioactivity

Key Observations :

  • Propan-2-yl vs.
  • Propan-2-yl vs. Phenyl : Phenyl substituents increase molecular weight by ~48 g/mol and enhance hydrophobicity, which could influence solubility and membrane permeability .

Positional Isomerism

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number Source
Target Compound 5-Carboxylic acid C₁₃H₁₅N₃O₄ 277.28 937691-16-2
1-Methyl-2,4-dioxo-5-(propan-2-yl)-...-6-carboxylic acid 6-Carboxylic acid C₁₂H₁₃N₃O₄ 263.25 Not provided

Key Observations :

  • Shifting the carboxylic acid group from the 5- to 6-position reduces molecular weight by ~14 g/mol and alters electronic distribution, which may impact hydrogen-bonding capacity .

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